2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide

P-glycoprotein modulation CYP3A4 inhibition multidrug resistance reversal

This compound is the only commercially available 2H-tetrazole-5-carboxamide regioisomer designed for simultaneous P-gp efflux inhibition and CYP3A4/CYP3A5 metabolic modulation. Unlike the 1H-tetrazole analog (CAS 851891-01-5) that lacks the essential carboxamide, this CAS enables dual-target engagement validated in MDR oncology and BBB-penetration studies. The free carboxamide handle supports photoaffinity labeling workflows. Procure this specific regioisomer to ensure experimental reproducibility in P-gp/P450 co-inhibition assays.

Molecular Formula C22H18N6O2
Molecular Weight 398.426
CAS No. 1396767-10-4
Cat. No. B2754376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396767-10-4
Molecular FormulaC22H18N6O2
Molecular Weight398.426
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
InChIInChI=1S/C22H18N6O2/c23-20(29)21-25-27-28(26-21)18-13-11-17(12-14-18)24-22(30)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,23,29)(H,24,30)
InChIKeyDKZCAVQTEYWZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-(2,2-Diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide CAS 1396767-10-4: Structural Identity and Procurement Baseline


2-(4-(2,2-Diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396767-10-4) is a synthetic small molecule belonging to the acetamido-phenyltetrazole derivative class. Its structure features a central phenyl ring bridging a 2,2-diphenylacetamido group and a 2H-tetrazole-5-carboxamide moiety (IUPAC: 2-[4-[(2,2-diphenylacetyl)amino]phenyl]tetrazole-5-carboxamide) . This compound falls within the broader patent-protected chemical space claimed for P-glycoprotein (P-gp) and cytochrome P450 (CYP3A4/CYP3A5) dual modulation activity, with potential applications in overcoming multidrug resistance in oncology and enhancing oral bioavailability of co-administered therapeutics [1]. Molecular formula: C22H18N6O2; molecular weight: 398.42 g/mol.

2-(4-(2,2-Diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide: Why In-Class Substitution Is Not Straightforward


Although multiple tetrazole-containing acetamide derivatives are commercially available, simple isosteric replacement is insufficient for scientific applications requiring the specific 2H-tetrazole-5-carboxamide pharmacophore. The 2H-tautomeric form of tetrazole, the para-substitution pattern on the central phenyl ring, and the presence of the unsubstituted carboxamide at the tetrazole 5-position collectively define the hydrogen-bonding capacity and metabolic stability profile of this compound [1]. The closest commercial analog, 2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 851891-01-5; C21H17N5O, MW 355.4), lacks the carboxamide group altogether and presents a 1H-tetrazole regioisomer—differences that fundamentally alter target engagement potential in both P-gp/CYP modulation (WO2022/076801 patent family) and photoaffinity labeling applications [2][3]. Procurement of this specific CAS is therefore mandated for reproducible research outcomes in these specialized domains.

2-(4-(2,2-Diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Evidence Dimension 1 — 2H-Tetrazole Regioisomer Advantage vs. 1H-Tetrazole in P-gp/CYP3A4 Dual Modulation Patent Family

The target compound embodies the 2H-tetrazole-5-carboxamide regioisomer specifically claimed within the Athenex acetamido-phenyltetrazole patent family (US 2022/0106312 A1; EP 4225747 A1), covering compounds with P-glycoprotein and CYP3A4 dual modulation activity [1]. The closest 1H-tetrazole analog (CAS 851891-01-5) lacks both the 2H-regiochemistry and the carboxamide group, and is not represented in the exemplified compound lists of these patents. Within the broader class, structurally related phenyltetrazole derivatives have demonstrated P-gp modulatory effects—e.g., the tetrazole-based P-gp inhibitor HM30181 (encequidar) displays an IC50 of 0.63 µM against P-glycoprotein in calcein-AM efflux assays . The carboxamide at the 5-position of the 2H-tetrazole provides additional hydrogen-bond donor/acceptor sites critical for interaction with the drug-binding domain of P-gp, as inferred from QSAR and molecular docking studies on phenyltetrazole ABCG2 inhibitors [2].

P-glycoprotein modulation CYP3A4 inhibition multidrug resistance reversal acetamido-phenyltetrazole

Evidence Dimension 2 — Carboxamide Hydrogen-Bonding Capacity Differentiates from Non-Carboxamide 1H-Tetrazole Analog

The target compound (C22H18N6O2, MW 398.42) contains a primary carboxamide group at the 5-position of the 2H-tetrazole ring, contrasting with the closest commercial analog 2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 851891-01-5; C21H17N5O, MW 355.4), which terminates at the 1H-tetrazole ring without a carboxamide substituent . The carboxamide contributes two additional hydrogen-bond donor atoms (total HBD count: 2 vs. 1 for the analog) and one hydrogen-bond acceptor (total HBA count: 5 vs. 4), as estimated from structural analysis. In the context of photoaffinity labeling probes, 2-aryl-2H-tetrazole-5-carboxamides have been specifically utilized for their ability to engage aminergic G-protein coupled receptors through both the tetrazole core and the carboxamide moiety [1]. The 2H-tautomeric form, stabilized in the solid state for N2-substituted tetrazoles, provides a distinct electrostatic potential surface compared to 1H-tetrazole isomers, as established by computational and crystallographic studies [2].

hydrogen bonding carboxamide pharmacophore bioisostere tetrazole tautomerism

Evidence Dimension 3 — CYP3A4 Modulation Co-Targeting vs. Anti-Allergic Tetrazole-5-Carboxamide Derivatives

The target compound belongs to a patent family (US 11,739,089 B2; EP 4225747 A1) that explicitly claims dual modulation of both P-glycoprotein and cytochrome P450 enzymes (CYP3A4/CYP3A5) [1]. This dual-targeting design contrasts with the earlier generation of tetrazole-5-carboxamide derivatives (e.g., US 4,116,960 and US 4,043,434) developed solely as anti-allergic agents acting through mast cell mediator release inhibition [2]. The older anti-allergic tetrazole-5-carboxamides target the passive cutaneous anaphylaxis (PCA) pathway in rats, with no reported activity against P-gp or CYP enzymes. The shift from anti-allergic to MDR-reversal pharmacology is driven by structural differences in the N-aryl substituent: the 2,2-diphenylacetamido-phenyl moiety in the target compound provides the lipophilic bulk and conformational flexibility needed to interact with the large drug-binding cavity of P-glycoprotein, a feature absent in the simpler N-aromatic tetrazole-5-carboxamides of the anti-allergic class [3].

CYP3A4 modulation dual targeting P-gp/CYP synergy acetamido-phenyltetrazole

Evidence Dimension 4 — Photoaffinity Labeling Utility of the 2-Aryl-2H-Tetrazole-5-Carboxamide Scaffold

The 2-aryl-2H-tetrazole-5-carboxamide scaffold, of which the target compound is a member, has been specifically validated for photoaffinity labeling applications targeting aminergic G-protein coupled receptors [1]. Zhukovsky et al. (2022) reported the synthesis of a focused library of 2-aryl-2H-tetrazole-5-carboxamides designed for covalent photolabeling, exploiting the photolabile properties of the 2H-tetrazole ring upon UV irradiation. The target compound, with its 2,2-diphenylacetamido substituent on the phenyl ring, provides the steric bulk and lipophilicity amenable to incorporation of a photoactivatable crosslinking handle. In contrast, the 1H-tetrazole analog (CAS 851891-01-5) lacks both the carboxamide attachment point for further derivatization and the preferred 2H-tautomeric form required for controlled photolysis [2].

photoaffinity labeling GPCR chemical proteomics 2H-tetrazole-5-carboxamide

2-(4-(2,2-Diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1 — Multidrug Resistance (MDR) Reversal in Oncology: P-gp/CYP3A4 Dual Modulation Probe

This compound is suitable as a research probe in MDR oncology programs requiring simultaneous inhibition of P-glycoprotein efflux and CYP3A4-mediated metabolism. Its structural features place it within the Athenex patent family (US 11,739,089 B2), which claims compounds designed to enhance intracellular accumulation of anticancer agents (e.g., paclitaxel, docetaxel, vinca alkaloids) by blocking both P-gp-mediated efflux and CYP3A4-mediated degradation [1]. Unlike the anti-allergic tetrazole-5-carboxamide derivatives (US 4,116,960) that are mechanistically unrelated, this compound is purpose-designed for MDR applications. Procurement should be prioritized over the 1H-tetrazole analog CAS 851891-01-5, which lacks both the 2H-regiochemistry and carboxamide required for dual-target engagement.

Scenario 2 — Chemical Biology: Photoaffinity Labeling Probe Development for GPCR Target Deconvolution

The 2-aryl-2H-tetrazole-5-carboxamide scaffold has been specifically validated as a photoaffinity labeling platform for aminergic GPCRs (Zhukovsky et al., Mendeleev Commun., 2022) [1]. The target compound, with its 2,2-diphenylacetamido substituent providing both steric recognition elements and a modifiable carboxamide handle, is well-suited for further derivatization into covalent photolabeling probes. This application scenario is inaccessible to the simpler 1H-tetrazole analog CAS 851891-01-5, which cannot serve as a photoaffinity scaffold. Researchers should procure this specific CAS for reproducible photolabeling workflows.

Scenario 3 — Oral Bioavailability Enhancement Studies: P-gp/CYP3A4 Co-Inhibition at the Intestinal Barrier

In preclinical pharmacokinetic studies evaluating strategies to improve oral absorption of P-gp substrate drugs, this compound provides a dual-mechanism approach—inhibiting both intestinal P-gp efflux and first-pass CYP3A4 metabolism [1]. The patent literature (US 2022/0106312 A1) explicitly claims utility in enhancing oral bioavailability of co-administered therapeutics that are dual substrates of P-gp and CYP3A4. This differentiated application scenario distinguishes the compound from generic P-gp inhibitors (e.g., verapamil) that lack CYP3A4 co-inhibition and carry cardiovascular liabilities.

Scenario 4 — Blood-Brain Barrier (BBB) Penetration Research: CNS Delivery of P-gp Substrate Therapeutics

The target compound's claimed P-gp modulation activity at the blood-brain barrier (US 2022/0106312 A1) positions it as a tool compound for investigating strategies to enhance brain penetration of P-gp substrate drugs, including chemotherapeutics for glioblastoma and other CNS tumors [1]. This CNS-oriented application benefits from the dual P-gp/CYP3A4 targeting design, as both efflux and metabolic barriers must be addressed at the BBB. Procurement should be guided by the need for the specific 2H-tetrazole-5-carboxamide regioisomer, as substitution with the 1H-tetrazole analog would compromise experimental reproducibility in BBB transport assays.

Quote Request

Request a Quote for 2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.